3-Chloro-6-methylpyridazine
Overview
Description
3-Chloro-6-methylpyridazine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used for the preparation of heterocyclic compounds as integrase inhibiting antiviral agents .
Synthesis Analysis
3-Chloro-6-methylpyridazine can undergo nickel catalyzed cross-coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Molecular Structure Analysis
The molecular formula of 3-Chloro-6-methylpyridazine is C5H5ClN2. It has an average mass of 128.560 Da and a monoisotopic mass of 128.014130 Da .Chemical Reactions Analysis
3-Chloro-6-methylpyridazine can undergo nickel catalyzed cross-coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Physical And Chemical Properties Analysis
3-Chloro-6-methylpyridazine has a density of 1.2±0.1 g/cm3, a boiling point of 257.9±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a flash point of 134.7±7.4 °C and an index of refraction of 1.530 . Its molar refractivity is 32.2±0.3 cm3 .Scientific Research Applications
Synthesis and Intermediate Uses in Pesticides and Antiviral Drugs
3-Chloro-6-methylpyridazine serves as a crucial intermediate in the synthesis of pesticides and antiviral drugs. Its synthesis involves several steps such as chlorination, substitution, and oxidation reactions, leading to its application in industrial-scale production due to the mild reaction conditions and availability of raw materials. Notably, 3-chloro-5-methylpyridazine and 3-chloro-4-methylpyridazine, which are similar compounds, have been synthesized for similar uses (Zhao, 2009); (Yang, 2012).
Development of Functionalized Pyridazines
Functionalized pyridazines, including those derived from 3-chloro-6-methylpyridazine, have been researched for various applications. A study discussed a two-step procedure for creating functionalized-3(2H)-pyridazinones from 3-chloropyridazines (Piaz et al., 1993). Additionally, research on the synthesis of 6-methoxypyridazine-3-carboxylic acid using 3-chloro-6-methylpyridazine as a starting material has been reported, highlighting its role in creating novel compounds (Ju, 2011).
Electrochemical Cross-Coupling Reactions
An efficient method for preparing aryl- and heteroarylpyridazines via nickel-catalyzed electrochemical cross-coupling reactions of 3-chloro-6-methylpyridazine with various functionalized aryl or heteroaryl halides has been studied. This method is significant for the preparation of functionalized compounds (Sengmany et al., 2007).
Inhibitor Adsorption and Corrosion Studies
The compound has also been used in studies related to corrosion inhibition. One such study examined the influence of pyridazine compounds, including derivatives of 3-chloro-6-methylpyridazine, on steel corrosion in acidic solutions. The findings indicated that certain derivatives can act as effective corrosion inhibitors (Bouklah et al., 2006).
Safety And Hazards
Future Directions
3-Chloro-6-methylpyridazine can undergo nickel catalyzed cross-coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines . It can also be used in the synthesis of a p38MAP kinase inhibitor with therapeutic potential in the treatment of autoimmune and inflammatory diseases . This suggests potential future directions in the development of new therapeutic agents.
properties
IUPAC Name |
3-chloro-6-methylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRORLQAJNJMGAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280795 | |
Record name | 3-Chloro-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methylpyridazine | |
CAS RN |
1121-79-5 | |
Record name | 1121-79-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-6-methylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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